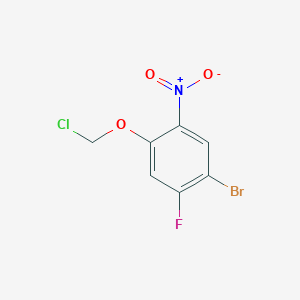
1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is a complex organic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a substituted benzene ring followed by nucleophilic substitution reactions. For instance, starting with a fluorobenzene derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Subsequent chloromethoxylation can be performed using chloromethyl methyl ether (MOMCl) under acidic conditions. The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic medium.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in alkaline medium or chromium trioxide (CrO3) in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-aminobenzene.
Oxidation: Oxidized derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for instance, can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to antibacterial or antifungal effects. The halogen atoms (bromine and chlorine) can participate in halogen bonding, influencing the compound’s binding affinity to specific enzymes or receptors .
Comparación Con Compuestos Similares
1-Bromo-4-chloro-2-fluorobenzene: Shares similar halogen substituents but lacks the nitro and methoxy groups.
1-Bromo-4-chloro-2-nitrobenzene: Contains a nitro group but lacks the fluorine and methoxy groups.
1-Bromo-4-(methoxymethoxy)-2-fluoro-5-nitrobenzene: Similar structure but with a different methoxy substituent.
Uniqueness: 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing (nitro, halogens) and electron-donating (methoxy) groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C7H4BrClFNO3 |
|---|---|
Peso molecular |
284.47 g/mol |
Nombre IUPAC |
1-bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO3/c8-4-1-6(11(12)13)7(14-3-9)2-5(4)10/h1-2H,3H2 |
Clave InChI |
OIIFULVGKSDMIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)F)OCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)
![1-butyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13161428.png)
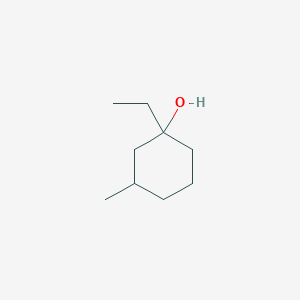

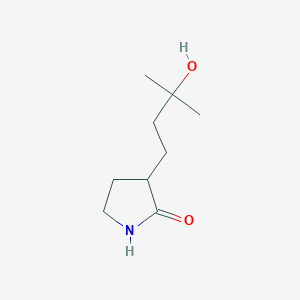
![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)
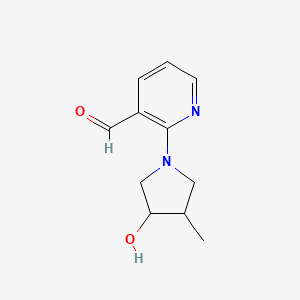
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-ol](/img/structure/B13161469.png)
amine](/img/structure/B13161474.png)
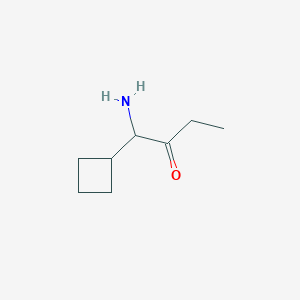
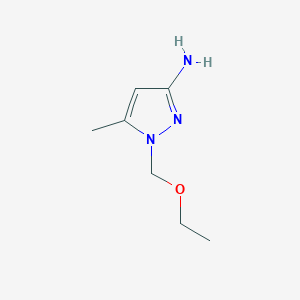

![N-[6-(Aminomethyl)pyridin-2-YL]propanamide](/img/structure/B13161505.png)
